molecular formula C25H26N4O4 B2453827 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1049454-10-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

カタログ番号: B2453827
CAS番号: 1049454-10-5
分子量: 446.507
InChIキー: SEWYROZJZJWWKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-28-11-4-7-20(28)21(29-12-10-17-5-2-3-6-18(17)15-29)14-26-24(30)25(31)27-19-8-9-22-23(13-19)33-16-32-22/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWYROZJZJWWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxalamide linkage, which are known to contribute to various pharmacological effects.

The molecular formula of the compound is C24H26N4O4C_{24}H_{26}N_{4}O_{4} with a molecular weight of approximately 434.49 g/mol. The structural complexity of this compound suggests potential interactions with biological targets, making it a candidate for further study in pharmaceutical applications.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinHepG27.46

The anticancer mechanisms of these compounds involve several pathways:

  • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated increased apoptosis in treated cells, indicating that these compounds can trigger programmed cell death.
  • Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at specific phases, further contributing to their antiproliferative effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide typically involves multi-step reactions starting from commercially available precursors. The formation of the benzo[d][1,3]dioxole moiety can be achieved through various methods such as cyclization reactions involving catechol derivatives.

Synthetic Route Overview :

  • Formation of Benzo[d][1,3]dioxole : Typically synthesized via cyclization reactions involving catechol and appropriate acylating agents.
  • Oxalamide Linkage Formation : The final step involves coupling with oxalyl chloride under basic conditions to form the oxalamide bond.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • A study reported the synthesis and evaluation of thiourea derivatives containing benzo[d][1,3]dioxole moieties, which exhibited promising anticancer activity with low toxicity towards normal cells .
  • Another investigation focused on the design and synthesis of auxin receptor agonists derived from benzo[d][1,3]dioxole structures that showed significant bioactivity in plant systems .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how can researchers troubleshoot low yields?

The synthesis requires multi-step protocols with strict control of reaction conditions. Key parameters include:

  • Temperature : Reactions often proceed optimally at 60–80°C under reflux conditions to ensure activation energy for amide bond formation .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic intermediates .
  • Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes hydrolysis of sensitive intermediates . Troubleshooting low yields involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of amine/oxalic acid derivatives (1:1.2 molar ratio recommended) .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • ¹H/¹³C NMR : Assign peaks for diagnostic protons (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm; pyrrole protons at δ 6.1–6.3 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the dihydroisoquinoline and pyrrole moieties to validate stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm mass error .

Q. How can researchers design preliminary bioactivity screens for this compound?

Prioritize assays based on structural analogs:

  • Anticancer activity : Use MTT assays on CCRF-CEM leukemia cells with IC₅₀ comparisons against reference compounds (e.g., doxorubicin) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays at 10 µM concentration .
  • Solubility : Pre-screen in PBS (pH 7.4) with <5% DMSO to avoid false negatives in cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across analogs?

  • Substituent variation : Compare analogs with modified dihydroisoquinoline (e.g., 3,4-dihydro vs. fully aromatic) to assess impact on apoptosis induction .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to model cytotoxicity trends across 20+ analogs .
  • Crystallographic data : Correlate hydrogen-bonding patterns (e.g., oxalamide carbonyl interactions) with target binding affinity .

Q. What experimental strategies elucidate the mechanism of action in cancer cell lines?

  • Apoptosis pathways : Perform caspase-3/7 activation assays and Annexin V staining to confirm programmed cell death .
  • Transcriptomic profiling : RNA-seq analysis of treated cells (10 µM, 24h) identifies dysregulated pathways (e.g., p53, MAPK) .
  • Target deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .

Q. How should researchers address contradictory solubility data reported in literature?

  • Standardized protocols : Replicate solubility tests in PBS (pH 7.4) and DMSO using nephelometry for consistency .
  • Co-solvent systems : Evaluate solubility enhancement via cyclodextrin inclusion complexes or PEG-based formulations .
  • Molecular dynamics (MD) simulations : Predict solvation free energy to rationalize experimental discrepancies .

Q. What methodologies improve purity analysis for scale-up synthesis?

  • HPLC optimization : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time: 8–10 min) .
  • LC-MS/MS : Detect trace impurities (e.g., unreacted amines) at ppm levels .
  • Recrystallization : Refine purity to >98% using ethyl acetate/hexane (3:1 v/v) .

Q. How can metabolic stability be assessed in preclinical models?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS at 0/30/60 min .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Plasma stability : Monitor degradation in rat plasma (37°C, 24h) to guide formulation development .

Q. What techniques identify polymorphic forms affecting bioavailability?

  • Differential scanning calorimetry (DSC) : Detect melting point variations (>2°C indicates polymorphism) .
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns of recrystallized batches .
  • Solubility vs. pH profiles : Test polymorphs in buffers (pH 1–8) to link crystal form to dissolution rates .

Q. How can synergistic effects with existing therapies be systematically evaluated?

  • Combinatorial screening : Use a 5×5 dose-response matrix (e.g., with paclitaxel) in MDA-MB-231 breast cancer cells .
  • Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) .
  • Pathway-focused qPCR : Validate synergy mechanisms (e.g., enhanced pro-apoptotic BAX/BCL-2 ratio) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。